REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].CON(C)[C:10]([C:12]1[CH:13]=[C:14]2[CH2:19][CH2:18][CH2:17][N:15]2[N:16]=1)=[O:11].S([O-])([O-])(=O)=O.[Na+].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>O1CCCC1.O>[N:16]1[N:15]2[CH2:17][CH2:18][CH2:19][C:14]2=[CH:13][C:12]=1[CH:10]=[O:11] |f:0.1.2.3.4.5,7.8.9,10.11|
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Name
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|
Quantity
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2.9 g
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Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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CON(C(=O)C=1C=C2N(N1)CCC2)C
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
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8 g
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Type
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reactant
|
Smiles
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S(=O)(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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S(=O)(=O)([O-])[O-].[Mg+2]
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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stirred overnight (20 hours) at 0-5° C. under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture is then slowly added to a flask
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Type
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TEMPERATURE
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Details
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maintained at 5-15° C
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Type
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STIRRING
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Details
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the mixture is stirred for 0.5 hours
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Duration
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0.5 h
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Type
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FILTRATION
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Details
|
The mixture is filtered
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Type
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WASH
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Details
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the filter pad is washed with tetrahydrofuran (100 ml)
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Type
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CUSTOM
|
Details
|
The filtrate and washings are evaporated under diminished pressure
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Type
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STIRRING
|
Details
|
the residue is stirred for 20 minutes with dichloromethane (150 ml) and 1.5 N hydrochloric acid (40 ml)
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Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
ADDITION
|
Details
|
water (200 ml) containing
|
Type
|
DISSOLUTION
|
Details
|
dissolved sodium hydrogensulfite (22 g)
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Type
|
ADDITION
|
Details
|
is added to the organic phase
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
ADDITION
|
Details
|
Fresh dichloromethane (150 mL) and 10 N sodium hydroxide (22 mL) are added
|
Type
|
TEMPERATURE
|
Details
|
(with cooling) to the aqueous phase
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
WASH
|
Details
|
The organic phase is washed with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The dichloromethane extract
|
Type
|
CUSTOM
|
Details
|
is evaporated at 20-70° C.
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
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TEMPERATURE
|
Details
|
on cooling
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N2C(=CC1C=O)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |